![molecular formula C15H23BN2O4 B14774756 2-((tetrahydro-2H-pyran-4-yl)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine](/img/structure/B14774756.png)
2-((tetrahydro-2H-pyran-4-yl)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
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Overview
Description
2-((tetrahydro-2H-pyran-4-yl)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a tetrahydro-2H-pyran-4-yl group and a dioxaborolan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tetrahydro-2H-pyran-4-yl)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate precursors, such as amidines and β-dicarbonyl compounds.
Introduction of the Tetrahydro-2H-pyran-4-yl Group: This step involves the protection of hydroxyl groups using tetrahydropyranyl (THP) ethers, which can be achieved using dihydropyran in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing flow chemistry techniques to enhance efficiency and yield. Flow microreactors, for example, can be employed to streamline the synthesis process and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-((tetrahydro-2H-pyran-4-yl)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, facilitated by reagents such as alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
2-((tetrahydro-2H-pyran-4-yl)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, including as a precursor for drug development.
Material Science: It can be used in the development of novel materials with specific properties.
Biological Studies: The compound’s interactions with biological molecules are studied to understand its potential biological activities.
Mechanism of Action
The mechanism of action of 2-((tetrahydro-2H-pyran-4-yl)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine involves its interaction with specific molecular targets. The tetrahydro-2H-pyran-4-yl group may enhance the compound’s solubility and bioavailability, while the dioxaborolan-2-yl group can participate in boron-mediated reactions, such as Suzuki-Miyaura cross-coupling. These interactions can modulate various biological pathways, making the compound a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
- 2-((tetrahydro-2H-pyran-4-yl)oxy)-4-pyridinecarboxamide
- 1-(tetrahydro-2H-pyran-2-yl)ethan-1-amine hydrochloride
- pyridin-2-yl(tetrahydro-2H-pyran-4-yl)methanone
Uniqueness
Compared to similar compounds, 2-((tetrahydro-2H-pyran-4-yl)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is unique due to the presence of both the tetrahydro-2H-pyran-4-yl and dioxaborolan-2-yl groups. This combination imparts distinct chemical properties, such as enhanced reactivity in cross-coupling reactions and potential biological activities .
Properties
Molecular Formula |
C15H23BN2O4 |
---|---|
Molecular Weight |
306.17 g/mol |
IUPAC Name |
2-(oxan-4-yloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine |
InChI |
InChI=1S/C15H23BN2O4/c1-14(2)15(3,4)22-16(21-14)11-9-17-13(18-10-11)20-12-5-7-19-8-6-12/h9-10,12H,5-8H2,1-4H3 |
InChI Key |
OVDRTMQRMWMGKP-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)OC3CCOCC3 |
Origin of Product |
United States |
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